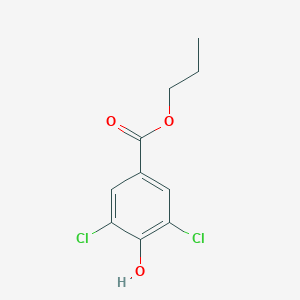
3,5-二氯-4-羟基苯甲酸丙酯
描述
Propyl 3,5-dichloro-4-hydroxybenzoate (also known as 3,5-DCPHB ) is a synthetic organic compound. It belongs to the class of chlorinated hydroxybenzoates and is commonly used in various industrial applications. Its chemical formula is C₁₀H₁₀Cl₂O₃ .
Synthesis Analysis
The synthesis of 3,5-DCPHB involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with propyl alcohol . The reaction typically occurs under acidic conditions, resulting in the formation of the ester .
Molecular Structure Analysis
The molecular structure of 3,5-DCPHB consists of a benzoic acid core with two chlorine atoms attached at positions 3 and 5. The propyl group is linked to the hydroxyl group at position 4. The compound’s structure is crucial for understanding its properties and reactivity .
科学研究应用
Nonlinear Optical Applications
Propyl 3,5-dichloro-4-hydroxybenzoate: exhibits excellent candidates for nonlinear optical (NLO) applications due to the delocalization of π-electrons present in the benzene ring. This property is crucial for the development of devices like optical switches, detectors, and frequency multipliers .
Organic Electronics
The compound’s highly ordered structure and high thermal stability make it suitable for organic electronics applications. It can be used in organic light-emitting diodes (OLEDs), optically pumped lasers, and electroluminescence devices .
Photoluminescence Enhancement
The presence of the carbonyl group in Propyl 3,5-dichloro-4-hydroxybenzoate enhances its photoluminescence properties, which is beneficial for sensor applications and the development of luminescent materials .
Thermal Stability Analysis
Thermal stability is a key factor in material science. The compound’s thermal behavior can be studied using thermogravimetric analysis, which is essential for its application in high-temperature environments .
Mechanical Property Evaluation
The mechanical properties of Propyl 3,5-dichloro-4-hydroxybenzoate can be assessed using Vickers microhardness testing. This analysis is important for determining its suitability in structural applications .
Topological Studies
Topological investigations of the compound, including inter and intramolecular charge transfer, are crucial for understanding its electronic properties. These studies can lead to applications in the field of molecular electronics .
Crystal Growth Techniques
The synthesis of single crystals using slow evaporation solution growth techniques opens up possibilities for its use in precision optics and crystallography .
Chemical Reference Material
Propyl 3,5-dichloro-4-hydroxybenzoate: can serve as a high-quality chemical reference material for calibration and testing in analytical laboratories .
作用机制
Target of Action
Propyl 3,5-dichloro-4-hydroxybenzoate is a chemical compound that is used as an intermediate in the synthesis of other compounds It is structurally similar to propylparaben, which is used in allergenic testing .
Biochemical Pathways
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its bioavailability may depend on the specific context of its use.
Result of Action
It is used as an intermediate in the synthesis of other compounds , suggesting that its effects may be indirect and depend on the specific compounds it is used to synthesize.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
属性
IUPAC Name |
propyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTZPDOCOFUQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641024 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3,5-dichloro-4-hydroxybenzoate | |
CAS RN |
101003-80-9 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chlorination of Propyl 3,5-dichloro-4-hydroxybenzoate affect its metabolism in the liver?
A: Research indicates that chlorination of Propyl 3,5-dichloro-4-hydroxybenzoate significantly reduces its degradation rate in the rat liver S9 fraction by approximately 40-fold compared to its non-chlorinated counterparts []. This suggests that chlorination increases the compound's persistence in the body, potentially leading to bioaccumulation.
Q2: Does Propyl 3,5-dichloro-4-hydroxybenzoate or its metabolites exhibit Aryl hydrocarbon receptor (AhR) agonist activity?
A: While Propyl 3,5-dichloro-4-hydroxybenzoate itself exhibits AhR agonist activity, the study found that two hydroxylated metabolites, generated by the rat liver S9 fraction, also demonstrated AhR agonist activity. These metabolites showed up to 39% of the parent compound's activity in a yeast (YCM3) reporter gene assay []. This finding suggests that even as Propyl 3,5-dichloro-4-hydroxybenzoate is metabolized, its byproducts may still possess biological activity and potentially contribute to downstream effects mediated by the AhR pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






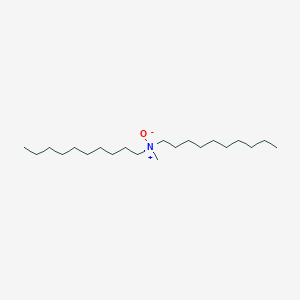
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
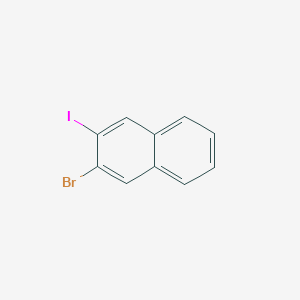
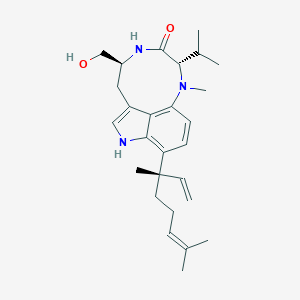
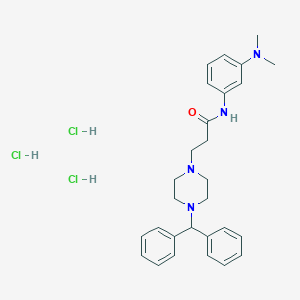
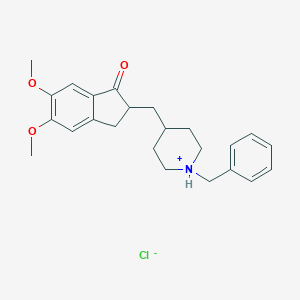
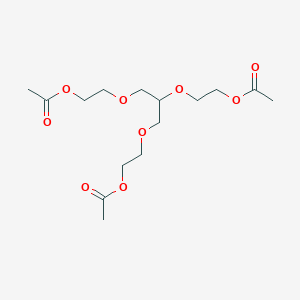



![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)